![molecular formula C11H22O2 B13952326 3,3,5-Trimethylhexyl acetate CAS No. 61836-75-7](/img/structure/B13952326.png)
3,3,5-Trimethylhexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,5-Trimethylhexyl acetate can be synthesized through the esterification of 3,3,5-trimethylhexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the oxo synthesis of diisobutene, followed by hydrogenation to produce 3,3,5-trimethylhexanol. This alcohol is then acetylated using acetic acid to form the desired ester .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylhexyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol in the presence of a catalyst .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: 3,3,5-Trimethylhexanol and acetic acid
Transesterification: New ester and alcohol (e.g., methyl acetate and 3,3,5-trimethylhexanol)
Scientific Research Applications
3,3,5-Trimethylhexyl acetate has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 3,3,5-trimethylhexyl acetate involves its interaction with esterases, enzymes that catalyze the hydrolysis of esters into their corresponding alcohols and acids. This interaction leads to the release of 3,3,5-trimethylhexanol and acetic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-Trimethylhexyl acetate
- Isononyl acetate
- 3,5,5-Trimethyl-1-hexanol acetate
Uniqueness
3,3,5-Trimethylhexyl acetate is unique due to its specific structure, which imparts distinct physicochemical properties such as a lower boiling point and higher stability compared to similar compounds. Its fruity odor and stability make it particularly valuable in the fragrance industry .
Biological Activity
Chemical Identity and Properties
3,3,5-Trimethylhexyl acetate, also known as 3,5,5-trimethylhexyl acetate (CAS Number: 58430-94-7), is an organic compound classified as an acetate ester. It has the molecular formula C11H22O2 and a molecular weight of 186.30 g/mol. The compound appears as a clear liquid with a boiling point of 209 °C and a flash point of 79 °C, making it suitable for various applications in the fragrance and flavoring industries .
Toxicological Studies
Acute and Subchronic Toxicity
Multiple studies have evaluated the toxicity of this compound. In a subchronic toxicity study compliant with OECD guidelines, rats were administered varying doses (0, 20, 80, and 300 mg/kg/day) over a period of 13 weeks. Key findings include:
- Mortality : No deaths were reported at lower doses; however, high doses led to increased mortality in females.
- Hematological Parameters : No significant treatment-related effects were observed in hematological parameters across all doses.
- Liver Effects : Significant increases in liver weights and signs of hepatocellular hypertrophy were noted at mid to high doses. Notably, females showed reversible liver weight increases post-recovery .
Table 1: Summary of Toxicological Findings
Parameter | Dose (mg/kg/day) | Observations |
---|---|---|
Mortality | 0 - 300 | Increased in high-dose females |
Liver Weight | 20 - 300 | Significant increase in mid/high-dose groups |
Hematological Changes | All Doses | No significant changes observed |
Hepatocellular Changes | 80 - 300 | Hypertrophy and vacuolation noted |
Reproductive and Developmental Toxicity
In reproductive toxicity assessments, both male and female rats were evaluated for potential effects on fertility. The findings indicated:
- Female Fertility : A NOAEL (No Observed Adverse Effect Level) of 80 mg/kg/day was established based on prolonged estrous cycles at higher doses.
- Male Fertility : No significant effects on sperm motility or count were observed up to the highest tested dose of 300 mg/kg/day .
Table 2: Reproductive Toxicity Findings
Parameter | Dose (mg/kg/day) | Observations |
---|---|---|
Female Fertility NOAEL | 80 | Prolonged estrous cycles noted |
Male Fertility NOAEL | 300 | No adverse effects on sperm parameters |
Sensitization and Allergenicity
The potential for skin sensitization was evaluated under current usage levels. The data suggests that under normal conditions of use, the compound does not present a significant risk for skin sensitization or photoallergenicity .
Environmental Impact
The environmental endpoints have also been assessed to determine the safety profile of this compound. The exposure levels are considered below the threshold for concern regarding repeated dose toxicity. This indicates a favorable safety margin for environmental exposure .
Case Study Analysis
A series of case studies have been documented regarding the application of this compound in various industries:
- Fragrance Industry Application : In fragrance formulations, it has been utilized for its pleasant scent profile without significant adverse effects reported in consumer safety evaluations.
- Flavoring Agent Usage : As a flavoring agent in food products, its safety has been supported by toxicological data showing minimal risk at typical exposure levels.
Regulatory Perspectives
Regulatory bodies have reviewed the safety data extensively. The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that thresholds cannot be established due to limited human dose elicitation data but considers existing levels safe for non-sensitized individuals .
Properties
CAS No. |
61836-75-7 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3,3,5-trimethylhexyl acetate |
InChI |
InChI=1S/C11H22O2/c1-9(2)8-11(4,5)6-7-13-10(3)12/h9H,6-8H2,1-5H3 |
InChI Key |
GLSWNDHZBIBVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.